![molecular formula C15H31NO2 B14417500 Ethyl 2-[(ethylamino)methyl]decanoate CAS No. 84515-43-5](/img/structure/B14417500.png)
Ethyl 2-[(ethylamino)methyl]decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(ethylamino)methyl]decanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized from decanoic acid and ethylamine, resulting in a structure that includes both ester and amine functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(ethylamino)methyl]decanoate typically involves the esterification of decanoic acid with ethanol, followed by the reaction with ethylamine. The esterification process requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The subsequent reaction with ethylamine is carried out under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(ethylamino)methyl]decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) are employed under basic conditions.
Major Products Formed
Oxidation: Decanoic acid and ethylamine derivatives.
Reduction: Ethyl 2-[(ethylamino)methyl]decanol.
Substitution: Ethyl 2-[(ethylamino)methyl]decanoyl halides.
Aplicaciones Científicas De Investigación
Ethyl 2-[(ethylamino)methyl]decanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(ethylamino)methyl]decanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Ethyl 2-[(ethylamino)methyl]decanoate can be compared with other esters and amines:
Ethyl acetate: A simple ester used as a solvent and flavoring agent.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Ethyl propionate: Another ester with applications in flavoring and fragrances.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.
Propiedades
Número CAS |
84515-43-5 |
|---|---|
Fórmula molecular |
C15H31NO2 |
Peso molecular |
257.41 g/mol |
Nombre IUPAC |
ethyl 2-(ethylaminomethyl)decanoate |
InChI |
InChI=1S/C15H31NO2/c1-4-7-8-9-10-11-12-14(13-16-5-2)15(17)18-6-3/h14,16H,4-13H2,1-3H3 |
Clave InChI |
JGGQELZVIKVPAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CNCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


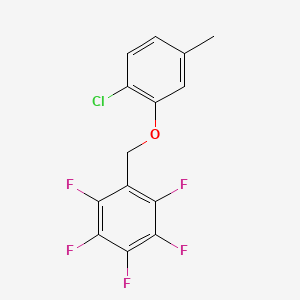
silane](/img/structure/B14417441.png)

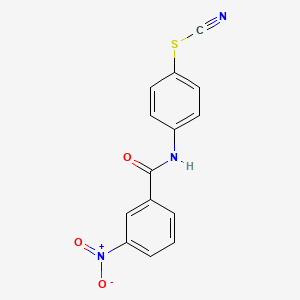

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

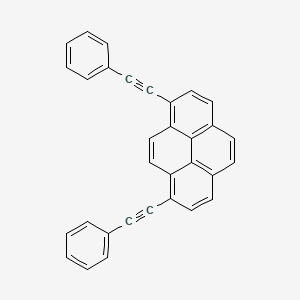
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
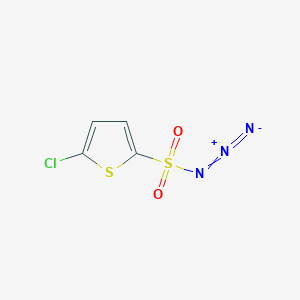

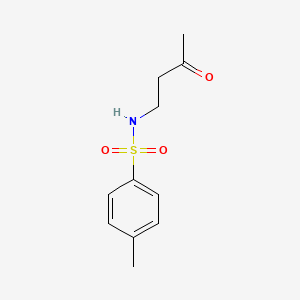
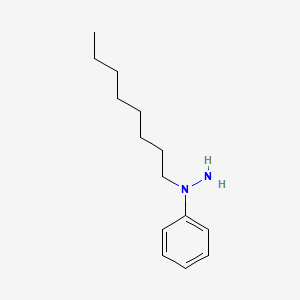
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
